molecular formula C8H6N2O B095804 1,5-Naphthyridin-4-ol CAS No. 16795-72-5

1,5-Naphthyridin-4-ol

Cat. No. B095804
CAS RN: 16795-72-5
M. Wt: 146.15 g/mol
InChI Key: NSPLFNGUPLZYHV-UHFFFAOYSA-N
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Description

1,5-Naphthyridin-4-ol is a chemical compound with the molecular formula C8H6N2O . It has a molecular weight of 146.15 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 1,5-Naphthyridin-4-ol and its derivatives has been a subject of research over the years . For instance, four 1,5-naphthyridin-4-ol-containing platinum complexes, AtFOND, AtFNND, PBSOND, and PBSNND, have been synthesized and characterized for their photoluminescence (PL) and electroluminescence (EL) properties .


Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridin-4-ol is represented by the InChI code: 1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H, (H,9,11) . The compound has a monoisotopic mass of 146.048019 Da .


Chemical Reactions Analysis

1,5-Naphthyridin-4-ol and its derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

1,5-Naphthyridin-4-ol is a solid compound . It has a molecular weight of 146.15 and is sealed in dry, room temperature conditions for storage .

Scientific Research Applications

  • Organic Semiconductors : A study by Wang et al. (2012) synthesized a series of 4,8-substituted 1,5-naphthyridines, showing properties suitable for electron-transport materials and hole-injecting/hole-transport materials. These compounds demonstrated potential as blue-emitting or blue-green-emitting materials for high-efficiency OLEDs applications (Wang et al., 2012).

  • Synthetic Organic Chemistry : Masdeu et al. (2020) reviewed the synthesis protocols for 1,5-naphthyridine and its versatility in synthetic organic chemistry, highlighting its importance in medicinal chemistry due to its range of biological activities (Masdeu et al., 2020).

  • Regioselective Metalations : Balkenhohl et al. (2017) described the use of Zn-, Mg-, and Li-TMP bases for successive regioselective metalations of the 1,5-naphthyridine scaffold, which is crucial in the preparation of OLED materials and potential antibacterial agents (Balkenhohl et al., 2017).

  • Pharmaceutical Research : Björk et al. (1996) investigated 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines for their effects on H+,K+-ATPase activity, although their inhibitory potency was not sufficiently high for pharmaceutical interest (Björk et al., 1996).

  • Ligands for Metal Complexes : Singh and Thummel (2009) elaborated 1,5-naphthyridine into new ligands for metal complexes, demonstrating its utility in inorganic chemistry (Singh & Thummel, 2009).

  • Reactivity and Biological Activities : Fuertes et al. (2020) reviewed the reactivity of 1,5-naphthyridine derivatives and examined their properties and applications, particularly in medicinal chemistry, due to their variety of biological activities (Fuertes et al., 2020).

  • Asymmetric Catalysis : Zhang et al. (2015) developed the first asymmetric hydrogenation of 1,5-naphthyridines, catalyzed by chiral cationic ruthenium diamine complexes. This method is applicable to the synthesis of optically pure 1,5-diaza-cis-decalins, useful in asymmetric synthesis (Zhang et al., 2015).

  • Potential in Medicinal Chemistry : A computational study identified the potential value of 1,5-naphthyridine derivatives for medicinal chemistry, leading to the development of robust synthetic protocols for these compounds (Júnior et al., 2016).

  • High-Performance OLEDs : Lu et al. (2019) studied three iridium(III) complexes with 1,5-naphthyridin-4-ol derivatives for OLEDs, demonstrating pure red emissions and high photoluminescence quantum yields. These complexes showed superior performance in OLED devices (Lu et al., 2019).

  • Wide Band Gap Materials for OLEDs : Liao et al. (2009) synthesized group III metal chelates based on 4-hydroxy-1,5-naphthyridine derivatives for OLEDs. These compounds exhibited deep blue fluorescence, wide band gap energy, and high charge carrier mobility, demonstrating their versatility in OLED applications (Liao et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Research on 1,5-Naphthyridin-4-ol and its derivatives continues to be a promising area, especially in the field of medicinal chemistry . For instance, the compound’s derivatives have been used in the development of high-performance near-infrared emitters .

properties

IUPAC Name

1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPLFNGUPLZYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901670
Record name 1,5-Naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridin-4-ol

CAS RN

5423-54-1, 16795-72-5
Record name 5423-54-1
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Record name 1,5-Naphthyridin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-naphthyridin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
GZ Lu, Q Zhu, L Liu, ZG Wu, YX Zheng… - … applied materials & …, 2019 - ACS Publications
Three iridium(III) complexes (Ir(4tfmpq) 2 mND, Ir(4tfmpq) 2 mmND, and Ir(4tfmpq) 2 mpND) with the 4-(4-(trifluoromethyl)phenyl)quinazoline (4tfmpq) main ligand and 1,5-naphthyridin-4…
Number of citations: 34 pubs.acs.org
J Defaux, M Antoine, M Le Borgne, T Schuster… - …, 2014 - Wiley Online Library
As part of our research projects to identify new chemical entities of biological interest, we developed a synthetic approach and the biological evaluation of (7‐aryl‐1,5‐naphthyridin‐4‐yl)…
E Pitta, O Balabon, MK Rogacki, J Gómez… - European Journal of …, 2017 - Elsevier
During the construction of bioactive molecules, regioselective alkylation of heterocyclic, N/O ambident nucleophiles is a frequently encountered synthetic transformation. In this …
Number of citations: 6 www.sciencedirect.com
HT Kidanu, JH Lee, CT Chen - Materials Advances, 2021 - pubs.rsc.org
Four 1,5-naphthyridin-4-ol-containing platinum complexes, AtFOND, AtFNND, PBSOND, and PBSNND, have been synthesized and characterized for their photoluminescence (PL) and …
Number of citations: 4 pubs.rsc.org
S Abele, G Schmidt, MJ Fleming… - … Process Research & …, 2014 - ACS Publications
Several synthetic routes to 7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine (1) are presented, and their suitability for scale-up is discussed. The way of introducing the fluorine atom is …
Number of citations: 31 pubs.acs.org
H Wei, G Yu, Z Zhao, Z Liu, Z Bian, C Huang - Dalton Transactions, 2013 - pubs.rsc.org
A novel type of NIR-emitting lanthanide complexes Ln(PND)3 (Ln = Nd, Er and Yb) was designed and synthesized based on a tridentate monoanionic N,N,O-ligand 6-(pyridin-2-yl)-1,5-…
Number of citations: 76 pubs.rsc.org
WL Tan - 1985 - search.proquest.com
A series of N 4-substituted 7-halogeno-l, 5-naphthyridin-4-amines have been prepared from 5-halogenopyridin-3-amines through 4-chloro-7-halogeno-l, 5-naphthyridines. Mono-and di-…
Number of citations: 2 search.proquest.com
C Jiravinyu - 1991 - openresearch-repository.anu.edu.au
A large number of heterocyclic compounds has been prepared and tested for antimalarial activity. Di-Mannich bases derived from 4-(7-trifluoromethyl-l, 5-naphthyridin-4-ylamino)-…
SH Liao, JR Shiu, SW Liu, SJ Yeh… - Journal of the …, 2009 - ACS Publications
A series of group III metal chelates have been synthesized and characterized for the versatile application of organic light-emitting diodes (OLEDs). These metal chelates are based on 4-…
Number of citations: 164 pubs.acs.org
M Kokot, M Weiss, I Zdovc, M Anderluh, M Hrast… - Bioorganic …, 2022 - Elsevier
Novel bacterial topoisomerase inhibitors (NBTIs) are an important new class of antibacterials targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). …
Number of citations: 3 www.sciencedirect.com

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